REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[Cl:11][C:12]1[CH:17]=[C:16](I)[CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu]I>[Cl:1][C:2]1[C:3]([CH2:9][O:10][C:16]2[CH:15]=[CH:14][N:13]=[C:12]([Cl:11])[CH:17]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CO
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)I
|
Name
|
cesium carbonate
|
Quantity
|
4.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
374 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
1.97 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with a nitrogen stream for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through a silica plug
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 40% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)COC1=CC(=NC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |